molecular formula C7H14ClNO B1340443 Cyclopentanecarboximidic acid, methyl ester, hydrochloride CAS No. 109152-86-5

Cyclopentanecarboximidic acid, methyl ester, hydrochloride

Cat. No. B1340443
CAS RN: 109152-86-5
M. Wt: 163.64 g/mol
InChI Key: BTEYJKYYCFVKSU-UHFFFAOYSA-N
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Description

Cyclopentanecarboximidic acid, methyl ester, hydrochloride is a chemical compound that is related to cyclopentolate hydrochloride, which is an ester of a substituted benzeneacetic acid with N,N-dimethyl-aminoethanol as the alcohol moiety . Although the provided papers do not directly discuss cyclopentanecarboximidic acid, methyl ester, hydrochloride, they provide insights into the chemical behavior of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves selective hydrogenation processes. For instance, the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters has been shown to yield single diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters and 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters . This indicates that with careful control of reaction conditions, it is possible to achieve high selectivity in the synthesis of cyclopentane derivatives.

Molecular Structure Analysis

The molecular structure of cyclopentanecarboximidic acid, methyl ester, hydrochloride is not directly discussed in the provided papers. However, the structure of cyclopentolate hydrochloride, which is a related compound, suggests that cyclopentanecarboximidic acid, methyl ester, hydrochloride would also contain a cyclopentane ring and functional groups that could influence its reactivity and physical properties .

Chemical Reactions Analysis

Cyclopentolate hydrochloride undergoes hydrolysis in alkaline solutions, following (pseudo) first-order kinetics at elevated temperatures. The degradation products identified include phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid . This suggests that cyclopentanecarboximidic acid, methyl ester, hydrochloride might also be susceptible to hydrolysis under similar conditions, leading to the formation of related degradation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanecarboximidic acid, methyl ester, hydrochloride are not detailed in the provided papers. However, the study of cyclopentolate hydrochloride's degradation indicates that the compound's stability is highly pH-dependent, with rapid degradation at higher pH values . This could imply that cyclopentanecarboximidic acid, methyl ester, hydrochloride may also exhibit pH-dependent stability, which is an important consideration for its storage and application.

Scientific Research Applications

Jasmonic Acid and Its Derivatives in Medicinal Chemistry

Cyclopentanecarboximidic acid, methyl ester, hydrochloride is structurally related to jasmonic acid (JA) and its volatile methyl ester (MJ), which are part of the jasmonates family. These compounds, derived from cyclopentanone, have garnered interest in medicinal chemistry for their potential as drugs and prodrugs. Research in this area focuses on synthesizing, using, and understanding the biological activities of JA and its derivatives, highlighting their potential in long-term drug and nutraceutical safety trials and the development of new therapeutics (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Directed Hydrogenation in Organic Synthesis

Cyclopentanecarboximidic acid, methyl ester, hydrochloride is also connected to the directed hydrogenation of functionalized cyclopentenes. This method produces single diastereomers of certain cyclopentanecarboxylic acid methyl esters, showcasing its significance in the precise synthesis of complex organic molecules (Smith et al., 2001).

Development of Antimicrobial Agents

Related research includes the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from compounds like L-alanine or 2-methyl-alanine methyl ester. These synthesized compounds have demonstrated significant antimicrobial activity, comparable to reference antibiotic drugs, suggesting potential applications in the treatment of bacterial and fungal infections (Al-Omar & Amr, 2010).

Inclusion Complexes for Drug Development

In another application, the cyclopentanecarboximidic acid methyl ester structure is employed in the formation of inclusion complexes with cyclodextrins. This is done to improve water solubility and stability, with a focus on potential anticancer applications. The in vitro cytotoxicity assays of these complexes retain antitumor activities, promising future therapeutic agents (Yang et al., 2012).

Thermosensitive Phosphazene Derivatives

Research into phosphazene derivatives bearing amino acid ester groups, synthesized from reactions with amino acid esters including cyclophosphazenes, has shown these compounds' potential for biomedical applications. Their thermosensitive behaviors in aqueous solutions and harmless degradation products make them suitable for various medical applications (Uslu et al., 2017).

Synthesis of Amino Acid Methyl Esters

The synthesis of amino acid methyl ester hydrochlorides, such as those related to cyclopentanecarboximidic acid, methyl ester, hydrochloride, has been achieved with good yields. This process is compatible with a range of amino acids, both natural and synthetic, indicating its versatility in the synthesis of important biochemical compounds (Li & Sha, 2008).

properties

IUPAC Name

methyl cyclopentanecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-7(8)6-4-2-3-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYJKYYCFVKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552692
Record name Methyl cyclopentanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarboximidic acid, methyl ester, hydrochloride

CAS RN

109152-86-5
Record name Methyl cyclopentanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopentanecarboximidate hydrochloride
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